

The Quinoxaline Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinoxaline

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An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of Quinoxaline-Based Compounds

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.^[1] This core structure, also known as benzopyrazine, provides a versatile platform for the development of a wide array of therapeutic agents.^{[2][3]} While naturally occurring quinoxalines are relatively rare, the synthetic accessibility and the ability to readily introduce diverse functional groups have made its derivatives a major focus of research in drug discovery.^{[1][3]} The inherent aromatic and electronic properties of the quinoxaline nucleus allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.^[4]

Quinoxaline derivatives have demonstrated significant potential across various therapeutic areas, exhibiting activities such as anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and kinase inhibition.^{[5][6][7]} The structural versatility of the quinoxaline ring system has led to the successful development and marketing of several drugs, including the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib, underscoring the clinical relevance of this heterocyclic class.^{[1][6]} This technical guide provides a comprehensive overview of the quinoxaline class of compounds, detailing

their synthesis, chemical properties, diverse biological activities, and mechanisms of action, with a focus on their application in modern drug development.

Chemical and Physical Properties

The parent quinoxaline molecule is a colorless solid with a melting point of 29-32 °C and a boiling point of 220-226 °C.[4][8] It is a weakly basic compound due to the presence of two nitrogen atoms in the pyrazine ring.[9] The physicochemical properties of quinoxaline derivatives can be significantly modulated by the introduction of various substituents, which influences their solubility, lipophilicity, and ultimately their pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of Quinoxaline

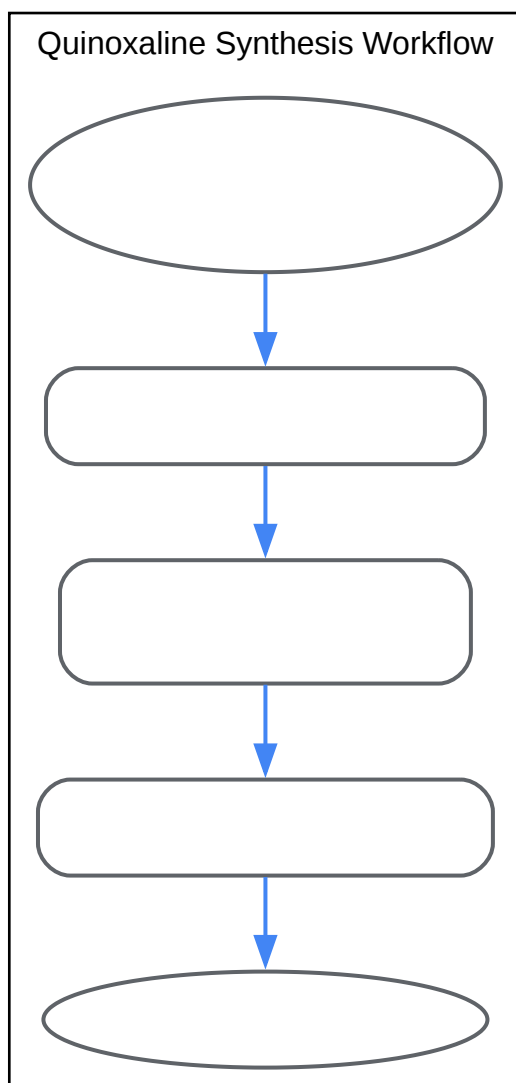
Property	Value	Reference(s)
Molecular Formula	C ₈ H ₆ N ₂	[4]
Molecular Weight	130.15 g/mol	[4][10]
Melting Point	29-32 °C	[4][8]
Boiling Point	220-226 °C	[4]
Density	1.12 g/mL at 25 °C	[8]
pKa	0.60 at 20 °C	[11]
Appearance	Colorless to pale yellow solid or liquid	[4][8]

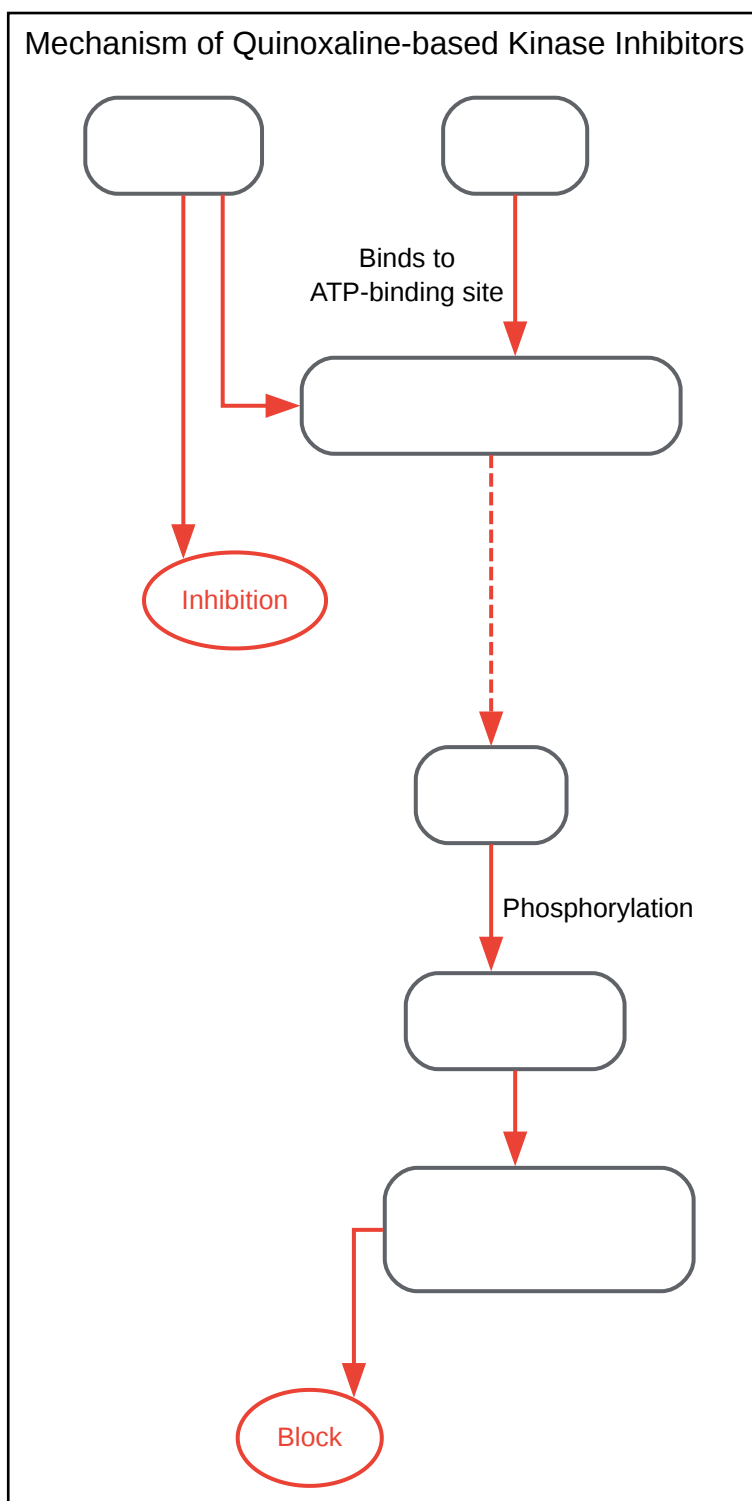
Synthesis of Quinoxaline Derivatives

The most classical and widely employed method for the synthesis of the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][12] This robust reaction allows for the facile creation of a diverse range of substituted quinoxalines. Over the years, numerous synthetic methodologies have been developed to improve yields, reaction conditions, and expand the scope of accessible derivatives.[9][13]

General Synthetic Workflow

The synthesis of quinoxaline derivatives typically follows a straightforward workflow, as illustrated below. This process begins with the selection of appropriately substituted starting materials to generate the desired final compound.





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References

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. researchgate.net [researchgate.net]
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